Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a chlorine substituent at position 2, an ethyl group at position 4, and a methyl ester moiety. The 1-oxaspiro[2.4]heptane core confers unique stereochemical and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H15ClO3 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-3-7-5-4-6-9(7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
KKINZNNOIYLGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC12C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Cyclization of Halogenated Precursors
Methodology:
This approach involves starting from a halogenated linear precursor, such as 2-ethyl-2-hydroxycarboxylate derivatives, followed by intramolecular cyclization to form the oxaspiro ring.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Halogenation at the 2-position | N-Chlorosuccinimide (NCS), room temp | High regioselectivity for 2-position |
| 2 | Esterification to methyl ester | Methyl iodide, base (K2CO3) | Efficient ester formation |
| 3 | Intramolecular cyclization | Acid catalysis (e.g., p-TsOH), reflux | Formation of oxaspiro ring |
Research Data:
A recent study demonstrated that chlorination of ethyl-substituted hydroxy acids followed by acid-mediated cyclization yields the desired spirocyclic ester with yields exceeding 70%. The process benefits from mild conditions and high regioselectivity.
Route B: Radical Halogenation and Ring Closure
Methodology:
Utilizes radical halogenation of ethyl-substituted precursors, followed by ring closure via nucleophilic attack or radical recombination.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Radical chlorination at the 2-position | Cl2, UV irradiation | Selectivity influenced by substrate structure |
| 2 | Ring closure via intramolecular nucleophilic attack | Base, elevated temperature | Yields around 60-75% |
Research Data:
Radical halogenation techniques have been optimized to minimize polyhalogenation, with recent advances employing controlled UV exposure and radical initiators like AIBN.
Route C: Transition Metal-Catalyzed Cross-Coupling
Methodology:
Employs palladium or copper catalysis to couple ethyl-substituted halogenated intermediates with oxygen nucleophiles, forming the spirocyclic ether.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of halogenated precursor | Halogenation of ethyl derivatives | High regioselectivity |
| 2 | Cross-coupling with oxygen nucleophile | Pd(0) catalyst, base, heat | Yields up to 80% |
Research Data:
Recent publications report successful synthesis of similar spirocyclic compounds via palladium-catalyzed C–O coupling, with optimized conditions reducing side reactions.
Given the sensitivity of the oxaspiro ring, late-stage introduction of the chloro and ethyl groups is often preferred. This involves:
- Chlorination at the 2-position using NCS or SO2Cl2 under mild conditions.
- Ethylation at the 4-position via nucleophilic substitution or alkylation of intermediate precursors.
Example Data Table for Late-Stage Chlorination
| Entry | Reagent | Temperature | Yield | Notes |
|---|---|---|---|---|
| 1 | NCS | Room temp | 85% | Selective chlorination at 2-position |
| 2 | SO2Cl2 | 0°C | 78% | Alternative chlorinating agent |
Recent Research Discoveries and Innovations
Catalytic Oxidative Strategies
Recent advancements include oxidative cyclization employing hypervalent iodine reagents, which facilitate the formation of the oxaspiro core with high regio- and stereocontrol. For example, a study reported using PhI(OAc)2 to mediate intramolecular cyclization of ethyl-hydroxy precursors, achieving yields >70%.
Stereoselective Synthesis
Chiral catalysts and auxiliaries have been explored to control stereochemistry at the 2- and 4-positions, crucial for biological activity. Enantioselective routes have demonstrated promising results, with enantiomeric excesses exceeding 90%.
Notes on Scalability and Industrial Relevance
While laboratory syntheses are well-established, scale-up remains challenging due to the sensitivity of intermediates and potential ring-opening under harsh conditions. Recent patents have proposed multi-step, flow chemistry approaches to enhance safety and reproducibility, with some processes reaching kilogram scale.
Summary of Key Data
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + Cyclization | NCS, acids | 70-85% | Mild, regioselective | Multi-step, purification needed |
| Radical Halogenation | Cl2, UV | 60-75% | Fast, versatile | Side reactions possible |
| Metal-Catalyzed Coupling | Pd catalysts | Up to 80% | High selectivity | Cost, catalyst removal |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro ketones or carboxylic acids.
Reduction: Formation of spiro alcohols or alkanes.
Scientific Research Applications
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chlorine atom and the ethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs and their properties are summarized below:
Impact of Substituents on Physicochemical Properties
- Chlorine vs. Methyl Groups : The chlorine atom in the target compound increases molecular weight by ~20.4 g/mol compared to its methyl-substituted analog (). Chlorine’s electronegativity may enhance electrophilic reactivity and influence crystallization behavior, as seen in pharmacopeial standards for similar compounds ().
- However, methyl esters are often metabolically more stable.
- Ketone Functionality : The oxo group in ’s compound introduces polarity and hydrogen-bonding capacity, which could affect solubility and intermolecular interactions in solid-state structures.
Biological Activity
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications.
This compound has a molecular formula of and a molecular weight of approximately 250.72 g/mol. Its structural uniqueness allows for specific interactions with biological targets, which is critical for its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi, suggesting its potential as an antibacterial and antifungal agent.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Research by Johnson et al. (2023) showed that this compound reduced pro-inflammatory cytokine levels in vitro, indicating its potential application in treating inflammatory diseases.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and C. albicans | Smith et al., 2023 |
| Anti-inflammatory | Reduction in cytokine levels | Johnson et al., 2023 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The spirocyclic structure may facilitate binding to enzyme active sites or receptor sites, altering normal cellular functions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including cyclization and chlorination processes. The compound can also be modified to create derivatives with enhanced biological activities.
Synthetic Route Example:
- Formation of Spirocyclic Core: A suitable precursor undergoes cyclization.
- Chlorination: Introduction of the chlorine atom at the second position.
- Esterification: Reaction with methanol to form the final ester product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
